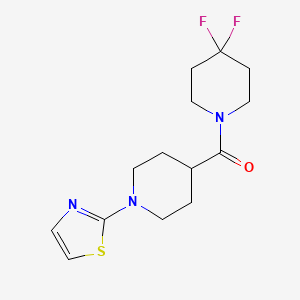![molecular formula C13H20N4O2S B12264124 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B12264124.png)
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a cyclopropanesulfonyl group and a pyrimidine ring with two methyl groups at the 4 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a cyclopropanesulfonyl group. This can be achieved through the reaction of piperazine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyrimidine: The cyclopropanesulfonyl-substituted piperazine is then coupled with a 4,6-dimethylpyrimidine derivative. This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a cyclopropanesulfonyl group.
2-(4-Methylpiperazin-1-yl)pyrimidine: Similar structure but with a methyl group instead of a cyclopropanesulfonyl group.
Uniqueness
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and specificity in binding to molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C13H20N4O2S |
|---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C13H20N4O2S/c1-10-9-11(2)15-13(14-10)16-5-7-17(8-6-16)20(18,19)12-3-4-12/h9,12H,3-8H2,1-2H3 |
InChI Key |
IWDBFYKVWZPBIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-4-{furo[3,2-c]pyridin-4-yl}morpholine-2-carboxamide](/img/structure/B12264045.png)
![2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12264049.png)
![4-({1-[(3-Cyanophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B12264054.png)
![1-Phenyl-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B12264063.png)

![4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12264080.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12264093.png)
![3-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12264094.png)
![4-{[1-(4-Bromobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B12264106.png)
![N-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12264109.png)
![4-(4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12264117.png)
![N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12264122.png)
![N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B12264125.png)
![2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12264128.png)
